molecular formula C8H11N3O3S B14775323 (1,2,3-Thiadiazole-5-carbonyl)-d-valine

(1,2,3-Thiadiazole-5-carbonyl)-d-valine

Cat. No.: B14775323
M. Wt: 229.26 g/mol
InChI Key: PTRIVZZCQGIBID-UHFFFAOYSA-N
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Description

(1,2,3-Thiadiazole-5-carbonyl)-d-valine is a compound that combines the structural features of a thiadiazole ring and the amino acid valine Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine typically involves the reaction of 1,2,3-thiadiazole-5-carbonyl chloride with d-valine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2,3-Thiadiazole-5-carbonyl)-d-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,2,3-Thiadiazole-5-carbonyl)-d-valine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.

    Pathways Involved: It can inhibit key enzymes in the metabolic pathways of microorganisms, leading to their death.

Comparison with Similar Compounds

Uniqueness: Its unique structure allows it to interact with a broader range of molecular targets compared to other thiadiazole derivatives .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid

InChI

InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14)

InChI Key

PTRIVZZCQGIBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN=NS1

Origin of Product

United States

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